1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, an azetidine ring, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of pyridine with trifluoromethyl and chlorine reagents under controlled conditions. The azetidine ring is then introduced through a cyclization reaction, followed by the addition of the carboxylic acid group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity, while the azetidine ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-Chloro-5-trifluoromethylpyridine: Lacks the azetidine and carboxylic acid groups, making it less versatile in certain applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an azetidine ring, affecting its reactivity and binding properties
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-7-1-6(10(12,13)14)2-15-8(7)16-3-5(4-16)9(17)18/h1-2,5H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFWTKVTHDOKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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